

An In-depth Technical Guide to (2-Fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Fluoro-6-iodophenyl)methanol

Cat. No.: B1465273

[Get Quote](#)

CAS Number: 911825-94-0

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of **(2-Fluoro-6-iodophenyl)methanol**, a key building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, properties, applications, and handling.

Introduction and Significance

(2-Fluoro-6-iodophenyl)methanol, also known as 2-Fluoro-6-iodobenzyl alcohol, is a halogenated aromatic alcohol. Its structure, featuring both a fluorine and an iodine substituent ortho to a hydroxymethyl group, makes it a versatile intermediate for a variety of chemical transformations. The presence of the iodine atom allows for facile participation in cross-coupling reactions, while the fluorine atom can impart unique electronic properties and metabolic stability to target molecules. This strategic combination of functional groups has led to its increasing use in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of **(2-Fluoro-6-iodophenyl)methanol** is presented in the table below.

Property	Value	Reference(s)
CAS Number	911825-94-0	[1][2]
Molecular Formula	C ₇ H ₆ FIO	[1][2]
Molecular Weight	252.02 g/mol	[2]
Appearance	Solid	[1]
Synonyms	2-Fluoro-6-iodobenzyl alcohol	[3]

Synthesis of (2-Fluoro-6-iodophenyl)methanol

The synthesis of **(2-Fluoro-6-iodophenyl)methanol** typically involves the reduction of the corresponding aldehyde, 2-fluoro-6-iodobenzaldehyde. This transformation can be achieved using a variety of reducing agents. A general, reliable method is outlined below.

Experimental Protocol: Reduction of 2-Fluoro-6-iodobenzaldehyde

Causality of Experimental Choices:

- Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones over other functional groups. It is also relatively inexpensive and easy to handle compared to more powerful reducing agents like lithium aluminum hydride (LAH).
- Methanol is chosen as the solvent because it readily dissolves the aldehyde starting material and is compatible with sodium borohydride. The protic nature of methanol also aids in the quenching of the intermediate borate ester.
- The reaction is performed at 0°C to room temperature to control the exothermic nature of the reduction and minimize potential side reactions.

Step-by-Step Methodology:

- **Reaction Setup:** A round-bottom flask is charged with 2-fluoro-6-iodobenzaldehyde (1.0 eq) and methanol. The flask is equipped with a magnetic stir bar and placed in an ice bath to cool the solution to 0°C.
- **Addition of Reducing Agent:** Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10°C.
- **Reaction Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is evaporated under reduced pressure to yield the crude product. The crude **(2-Fluoro-6-iodophenyl)methanol** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.



[Click to download full resolution via product page](#)

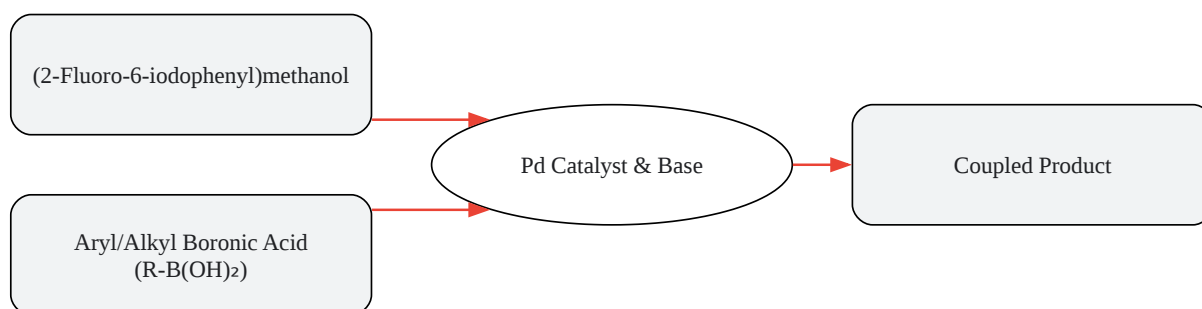
Caption: Synthetic workflow for **(2-Fluoro-6-iodophenyl)methanol**.

Applications in Organic Synthesis and Drug Discovery

The primary utility of **(2-Fluoro-6-iodophenyl)methanol** lies in its role as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The carbon-iodine bond in **(2-Fluoro-6-iodophenyl)methanol** is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron species. The hydroxymethyl group can be protected prior to the coupling reaction if necessary and deprotected in a subsequent step.



[Click to download full resolution via product page](#)

Caption: Generalized Suzuki-Miyaura coupling reaction.

Significance in Drug Discovery:

The ability to introduce diverse aryl or alkyl groups at the 6-position of the phenyl ring through Suzuki-Miyaura coupling is of significant interest in medicinal chemistry. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound by modifying this region of the molecule. The fluorine atom at the 2-position can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Spectroscopic Characterization

The structure of **(2-Fluoro-6-iodophenyl)methanol** can be unequivocally confirmed by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H NMR Spectral Data:

- **Aromatic Protons:** The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The coupling patterns will be influenced by both the fluorine and iodine substituents.
- **Methylene Protons:** The protons of the $-\text{CH}_2\text{OH}$ group will appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.
- **Hydroxyl Proton:** The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ^{13}C NMR Spectral Data:

- **Aromatic Carbons:** The carbon atoms of the phenyl ring will show distinct resonances in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (^1JCF).
- **Methylene Carbon:** The carbon of the $-\text{CH}_2\text{OH}$ group will appear in the aliphatic region (δ 60-70 ppm).

Safety and Handling

(2-Fluoro-6-iodophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[1]
- **Precautionary Statements:** P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

(2-Fluoro-6-iodophenyl)methanol is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a handle for selective chemical modifications, making it a key intermediate in the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 2-Fluoro-6-iodobenzyl alcohol - CAS:911825-94-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 911825-94-0 | 2-Fluoro-6-iodobenzyl alcohol - Aromsyn Co.,Ltd. [aromsyn.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Fluoro-6-iodophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1465273#2-fluoro-6-iodophenyl-methanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com